4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid
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Overview
Description
The compound “4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group attached to the 5-position of the pyrimidine. The 2-position of the pyrimidine is substituted with a morpholine ring, which is a six-membered ring containing an oxygen and a nitrogen atom. The 4-position of the pyrimidine is substituted with a phenyl ring, which is a six-membered carbon ring, with a methyl group at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. The presence of the nitrogen atoms in the pyrimidine and morpholine rings, the oxygen in the morpholine and carboxylic acid groups, and the aromatic phenyl ring would all contribute to the compound’s chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could participate in acid-base reactions, the nitrogen atoms in the pyrimidine and morpholine rings could act as nucleophiles, and the phenyl ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and the nitrogen atoms could increase its solubility in water, while the phenyl and pyrimidine rings could contribute to its stability .Scientific Research Applications
Parkinson's Disease Imaging
One study focused on the synthesis of [11C]HG-10-102-01 as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. The research involved synthesizing the reference standard and its precursor, followed by preparation of the target tracer through O-[11C]methylation. The synthesis yielded a radiochemical purity of >99% and a specific activity indicating its potential for PET imaging applications in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Peptidomimetic Chemistry
Another study presented a convenient route to synthesize enantiopure Fmoc-protected morpholine-3-carboxylic acid, showcasing its compatibility with solid-phase peptide synthesis. This synthesis facilitates the application of Fmoc-morpholine-3-carboxylic acid in peptidomimetic chemistry, allowing for the creation of novel peptide analogs (Sladojevich, Trabocchi, & Guarna, 2007).
Inhibition of Tumor Necrosis Factor
Research into 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives highlighted their importance as intermediates that inhibit tumor necrosis factor alpha and nitric oxide. A green synthetic method was established for these compounds, suggesting their potential therapeutic applications in inflammation and cancer treatment (Lei, Wang, Xiong, & Lan, 2017).
Antimicrobial Activity
Another significant contribution is the development of novel heterocyclic compounds containing a cyclopenta[d]thieno[2,3-b]pyridine moiety. These compounds were synthesized for their potential antimicrobial activities, indicating the broad applicability of morpholine and pyrimidine derivatives in developing new antimicrobial agents (Zaki, El-Dean, Radwan, & Ammar, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as the mitogen-activated protein kinase 1, insulin receptor, and insulin receptor substrate 1 . These proteins play crucial roles in cellular processes such as cell growth, metabolism, and insulin signaling.
Mode of Action
These interactions may lead to changes in the conformation and activity of the target proteins, thereby affecting the cellular processes they are involved in .
Biochemical Pathways
The downstream effects of these changes could include alterations in cell proliferation, metabolism, and glucose homeostasis .
Result of Action
These changes could potentially have therapeutic implications in conditions such as cancer and diabetes .
Properties
IUPAC Name |
4-(3-methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-3-2-4-12(9-11)14-13(15(20)21)10-17-16(18-14)19-5-7-22-8-6-19/h2-4,9-10H,5-8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOIEVSXDRFMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC=C2C(=O)O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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